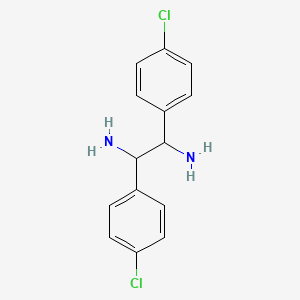

1,2-Bis(4-chlorophenyl)ethane-1,2-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(4-chlorophenyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2N2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13-14H,17-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPPUZSHKRJDIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(C2=CC=C(C=C2)Cl)N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86212-34-2 | |

| Record name | 1,2-BIS(4-CHLOROPHENYL)-1,2-ETHANEDIAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(4-chlorophenyl)ethane-1,2-diamine, a C2-symmetric chiral diamine, is a molecule of significant interest in the fields of asymmetric synthesis and medicinal chemistry. Its rigid backbone and the presence of two stereogenic centers make it a valuable ligand for the synthesis of chiral catalysts and a key structural motif in pharmacologically active compounds. This guide provides a comprehensive overview of a robust synthetic pathway to this compound and details the analytical techniques essential for its thorough characterization. The methodologies presented are designed to be reproducible and are supported by established chemical principles, ensuring scientific integrity and providing a solid foundation for further research and development.

Introduction: The Significance of C2-Symmetric Vicinal Diamines

Chiral 1,2-diamines are a privileged class of compounds, widely recognized for their utility as ligands in asymmetric catalysis.[1][2] The C2-symmetry often inherent in these molecules plays a crucial role in achieving high levels of stereocontrol in a variety of chemical transformations. The title compound, this compound, belongs to the family of 1,2-diaryl-1,2-diamines, which have demonstrated applications as catalysts in Michael additions and nitroso aldol reactions. Furthermore, the 1,2-diarylethane-1,2-diamine scaffold is a key component in molecules with significant biological activity, such as Nutlin-3a, an inhibitor of the p53/MDM2 interaction.[3]

The synthesis of enantiomerically pure vicinal diamines can be challenging, particularly for unsymmetrically substituted derivatives.[2] This guide focuses on a practical and efficient two-step synthesis of the meso diastereomer of this compound, a valuable precursor for the separation of its chiral enantiomers or for applications where the meso form is desired. The synthesis proceeds through a diimine intermediate, which is subsequently reduced to the target diamine.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is strategically approached in two distinct steps, beginning with commercially available starting materials. This method ensures high yields and facilitates purification of the intermediate and final products.

Figure 1: Overall synthetic workflow.

Step 1: Synthesis of (2E,3E)-N¹,N²-Bis(4-chlorobenzylidene)ethane-1,2-diamine

The initial step involves the condensation of two equivalents of 4-chlorobenzaldehyde with one equivalent of ethylenediamine to form the corresponding diimine. This reaction is a classic example of imine formation and proceeds readily under mild conditions.

Rationale: The formation of the diimine is a crucial step as it creates the C-N bonds and sets the stage for the subsequent reduction to the diamine. The choice of ethanol as a solvent is advantageous due to its ability to dissolve the reactants and its relatively low boiling point, which simplifies its removal after the reaction is complete.

Experimental Protocol:

-

To a solution of ethylenediamine (10 mmol) in ethanol (50 mL), add 4-chlorobenzaldehyde (20 mmol) dropwise with constant stirring.

-

The reaction mixture is then refluxed for 4 hours.

-

After cooling to room temperature, the precipitated solid is collected by filtration.

-

The crude product is washed with cold ethanol and dried under vacuum to afford (2E,3E)-N¹,N²-bis(4-chlorobenzylidene)ethane-1,2-diamine as a crystalline solid.

Characterization of the Intermediate:

The structure of the diimine intermediate, (2E,3E)-N¹,N²-bis(4-chlorobenzylidene)ethane-1,2-diamine, can be confirmed by various spectroscopic methods.[4]

-

FT-IR Spectroscopy: The IR spectrum will show a characteristic absorption band for the C=N stretching vibration, typically in the region of 1630-1690 cm⁻¹. The absence of the C=O stretching band from the starting aldehyde (around 1700 cm⁻¹) and the N-H stretching bands from the diamine (around 3300-3500 cm⁻¹) confirms the formation of the imine.

-

¹H NMR Spectroscopy: The proton NMR spectrum will exhibit a characteristic singlet for the imine protons (-CH=N-) in the downfield region, typically between 8.0 and 8.5 ppm. The aromatic protons will appear as multiplets in the range of 7.0-8.0 ppm, and the methylene protons of the ethylenediamine backbone will be observed as a singlet around 4.0 ppm.

-

Elemental Analysis: The elemental composition of the synthesized compound should be in close agreement with the calculated values for C₁₆H₁₄Cl₂N₂.

Step 2: Reduction of the Diimine to this compound

The second and final step is the reduction of the diimine to the target diamine. This transformation is a reductive amination, where the C=N double bonds are hydrogenated to C-N single bonds. A variety of reducing agents can be employed for this purpose, with sodium borohydride (NaBH₄) being a common and effective choice due to its selectivity and ease of handling.[5]

Rationale: Sodium borohydride is a mild reducing agent that selectively reduces imines in the presence of other functional groups. The use of methanol as a solvent is suitable for this reduction. The reaction is typically carried out at room temperature, making it an energy-efficient process.

Experimental Protocol:

-

Suspend the diimine (5 mmol) in methanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension in an ice bath.

-

Add sodium borohydride (15 mmol) portion-wise to the stirred suspension over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of water (20 mL).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 30 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure meso-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine.

Comprehensive Characterization of the Final Product

Thorough characterization is imperative to confirm the identity, purity, and stereochemistry of the synthesized this compound.

Figure 2: Analytical workflow for product characterization.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | The spectrum is expected to show a singlet for the two equivalent methine protons (CH-N) and signals for the aromatic protons. The chemical shifts will be upfield compared to the diimine intermediate. The amine protons (NH₂) will likely appear as a broad singlet. |

| ¹³C NMR | The carbon spectrum will show distinct signals for the methine carbons and the aromatic carbons. |

| FT-IR | The IR spectrum will be characterized by the appearance of N-H stretching vibrations in the range of 3300-3500 cm⁻¹ and the disappearance of the C=N stretching band of the diimine. |

| Mass Spec. | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₄H₁₄Cl₂N₂), which is approximately 281.18 g/mol .[3] |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₄Cl₂N₂[6] |

| Molecular Weight | 281.18 g/mol [6] |

| Appearance | White to yellow powder[6] |

| Stereochemistry | The described synthesis will yield the meso diastereomer. |

Conclusion and Future Perspectives

This guide has outlined a reliable and well-documented synthetic route for the preparation of meso-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine. The two-step process, involving the formation of a diimine intermediate followed by its reduction, is a practical approach for obtaining this valuable compound. The detailed characterization methods provide a robust framework for verifying the structure and purity of the final product.

The synthesis of the enantiomerically pure forms of this compound can be achieved through the resolution of the racemic mixture or by employing asymmetric synthesis strategies. These chiral diamines hold significant promise as ligands in a wide array of asymmetric catalytic reactions, contributing to the development of efficient and selective methods for the synthesis of complex chiral molecules, which are of paramount importance in the pharmaceutical and fine chemical industries.

References

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(4-chlorophenyl)ethane-1,2-diamine is a vicinal diamine of significant interest in medicinal chemistry and materials science. Its rigid backbone, conferred by the two phenyl rings, and the presence of two stereogenic centers make it a valuable chiral building block. The chloro-substituents on the phenyl rings further modulate its electronic properties, influencing its reactivity and potential applications. This guide provides a comprehensive overview of the known physicochemical properties of this compound, offering a critical resource for researchers working with or considering this molecule for their applications.

Chemical Identity and Stereoisomerism

This compound exists as three stereoisomers: the (1S,2S)-enantiomer, the (1R,2R)-enantiomer, and the achiral meso-diastereomer. The specific stereoisomer used can have a profound impact on its biological activity and its performance as a chiral ligand in asymmetric synthesis. It is therefore crucial to properly identify and characterize the stereoisomer being used.

Structure of this compound

Caption: General chemical structure of this compound.

| Identifier | Value | Source |

| Molecular Formula | C₁₄H₁₄Cl₂N₂ | [1][2] |

| Molecular Weight | 281.18 g/mol | [1][2] |

| CAS Number | 86212-34-2 (unspecified stereochemistry) | [1] |

| 74641-30-8 (meso form) | [3] | |

| (1S,2S)-isomer and other stereoisomers may have different CAS numbers. |

Physicochemical Properties

The following table summarizes the available physicochemical data for this compound. It is important to note that much of the publicly available data is predicted and has not been experimentally verified.

| Property | Value | Remarks | Source |

| Physical State | White to yellow powder. | [4] | |

| Melting Point | Not available (N/A) | Experimental data is currently unavailable in public literature. | [1][2] |

| Boiling Point | 418.574 °C at 760 mmHg (Predicted) | This is a predicted value and should be treated with caution. | [2] |

| Solubility | Varies depending on the solvent. | Expected to be soluble in many organic solvents. Experimental data is needed for quantitative assessment. | [5] |

| pKa | 9.32 ± 0.10 (Predicted) | This predicted value suggests the diamine is basic. | [4] |

| LogP | 5.09380 (Predicted) | Indicates a high degree of lipophilicity. | [1] |

| Stability | Air sensitive. | Should be stored under an inert atmosphere. | [4] |

Spectroscopic Data

¹H NMR Spectroscopy

For the Schiff base derivative, (2E,3E)-N1,N2-bis(4-chlorobenzylidene)ethane-1,2-diamine, the following proton NMR signals were reported in CD₃COCD₃:

-

δ = 8.14 ppm (s, 2H): Attributed to the imine protons (-N=CH-).

-

δ = 7.60 ppm (d, 4H): Aromatic protons.

-

δ = 7.35 ppm (d, 4H): Aromatic protons.

-

δ = 3.90 ppm (m, 4H): Methylene protons of the ethane bridge (-CH₂-CH₂-).[6]

For the parent diamine, one would expect the disappearance of the imine proton signal and the appearance of signals for the amine (-NH₂) and methine (-CH-) protons of the ethane backbone at different chemical shifts.

¹³C NMR Spectroscopy

Specific ¹³C NMR data for this compound is not currently available in the surveyed literature.

FT-IR Spectroscopy

For the Schiff base derivative, (2E,3E)-N1,N2-bis(4-chlorobenzylidene)ethane-1,2-diamine, the following characteristic infrared absorption peaks (in KBr) were observed:

-

1635 cm⁻¹ (s): C=N stretching vibration of the imine.

-

1416 cm⁻¹ (s): C-N stretching vibration.

-

1090 cm⁻¹ (s): Ar-Cl stretching vibration.[6]

For the parent diamine, the strong C=N stretching band would be absent. Instead, one would expect to observe N-H stretching vibrations, typically in the region of 3300-3500 cm⁻¹, and N-H bending vibrations around 1600 cm⁻¹.

Mass Spectrometry

Experimental Protocols

The following are generalized, yet detailed, protocols for the determination of key physicochemical properties. These should be adapted and optimized for the specific compound and available instrumentation.

Melting Point Determination

Workflow for Melting Point Determination

Caption: A stepwise workflow for accurate melting point determination.

-

Sample Preparation : Ensure the sample of this compound is completely dry and free of solvent. The crystalline solid should be finely powdered.

-

Capillary Packing : A small amount of the powdered sample is introduced into a capillary tube, which is then tapped gently to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.

-

Measurement : The packed capillary tube is placed in a melting point apparatus. The temperature is raised at a moderate rate until it is about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation : The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The melting point is reported as this range.

Solubility Determination (Shake-Flask Method)

-

Preparation : A known excess amount of solid this compound is added to a known volume of the desired solvent in a sealed container.

-

Equilibration : The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Separation : The saturated solution is carefully separated from the excess solid by filtration or centrifugation. Care must be taken to avoid temperature changes during this step.

-

Analysis : The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Spectroscopic Analysis

-

¹H and ¹³C NMR Spectroscopy : A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved. A standard reference compound, such as tetramethylsilane (TMS), is used to calibrate the chemical shift scale to 0 ppm.

-

FT-IR Spectroscopy : For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a thin film can be cast from a solution onto an IR-transparent window.

-

Mass Spectrometry : A dilute solution of the sample is introduced into the mass spectrometer. Electron ionization (EI) or electrospray ionization (ESI) are common techniques to generate ions for analysis.

Safety and Handling

Based on available safety data sheets for related compounds, this compound should be handled with care. The following GHS hazard statements have been associated with it:

-

H302 : Harmful if swallowed.

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H335 : May cause respiratory irritation.[4]

Precautionary Measures :

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

As the compound is reported to be air-sensitive, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[4]

Conclusion

This compound is a compound with significant potential, particularly in the field of asymmetric synthesis. However, a comprehensive and experimentally verified set of physicochemical data is currently lacking in the public domain. This guide has compiled the available information, highlighting the areas where further experimental investigation is required. Researchers are encouraged to perform their own characterization to ensure the quality and identity of their materials.

References

- Supplementary Information - The Royal Society of Chemistry. (URL not provided)

- This compound - NINGBO INNO PHARMCHEM CO.,LTD. (URL not provided)

- This compound - chemsrc.com. (URL not provided)

- bis(prop-2-enyl)ethane-1,2-diamine - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (URL not provided)

- 1,2-BIS(4-CHLOROPHENYL)ETHANE - precisionFDA. (URL not provided)

- (PDF) Synthesis, characterization, biological screening and determination of stability constants of N,N′-Bis[1-(4-chlorophenyl)

- (1R,2S)-1,2-bis(4-chlorophenyl)ethane-1,2-diamine | C14H14Cl2N2 - PubChem. (URL not provided)

- 1,2-BIS(4-CHLOROPHENYL)ETHANE - gsrs. (URL not provided)

- 1,2-Bis(4-chlorophenyl)-1,2-ethanediamine | C14H14Cl2N2 | CID 432152 - PubChem. (URL not provided)

- meso-1,2-Bis(4-chlorophenyl)ethylenediamine | 74641-30-8 - ChemicalBook. (URL not provided)

- This compound - Benchchem. (URL not provided)

- 1,2-bis(4-chlorophenyl)

- 1,2-Bis(4-chlorophenyl)ethane-1,2-diol - PubChem. (URL not provided)

- 1-(4-chlorophenyl)ethane (CAS 77008-62-9) - Chemical & Physical Properties by Cheméo. (URL not provided)

- 3457-46-3|1,2-Bis(4-chlorophenyl)ethane-1,2-dione - BLDpharm. (URL not provided)

- 1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane - the NIST WebBook. (URL not provided)

- Synthesis and Structural Characterization of (2E,3E)-N-1,N-2-Bis(4-chlorobenzylidene)

- Synthesis and spectral studies of 3,5-bis(4-chlorophenyl)-1-propyl-1,3,5-triazinane. (URL not provided)

- 1,2-bis(4-chlorophenyl) ethane-1,2-dione | CAS#:88372-92-3 | Chemsrc. (URL not provided)

- 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. (URL not provided)

- 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies - SciSpace. (URL not provided)

- (PDF) Synthesis and spectral studies of 3,5-bis(4-chlorophenyl)-1-propyl-1,3,5-triazinane. (URL not provided)

- 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (URL not provided)

- Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins - MDPI. (URL not provided)

- 1-(4-Chlorophenyl)ethane-1,2-diol - PubChem - NIH. (URL not provided)

- 1-Chloro-2,2-Bis(p-chlorophenyl)ethane - the NIST WebBook. (URL not provided)

- This compound price & availability - MOLBASE. (URL not provided)

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 3. (1R,2S)-1,2-bis(4-chlorophenyl)ethane-1,2-diamine | C14H14Cl2N2 | CID 2734856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. meso-1,2-Bis(4-chlorophenyl)ethylenediamine | 74641-30-8 [amp.chemicalbook.com]

- 5. This compound | 86212-34-2 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereoisomers of 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the stereoisomers of 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine, a chiral diamine of significant interest in asymmetric synthesis and potential pharmaceutical applications. We will delve into the synthesis of the racemic mixture, the critical process of chiral resolution to isolate the individual stereoisomers, and a comparative analysis of their properties and applications, with a particular focus on their role as ligands in asymmetric catalysis.

Introduction to the Stereochemistry of this compound

This compound possesses two chiral centers at the C1 and C2 positions of the ethane backbone. This structural feature gives rise to three stereoisomers: a pair of enantiomers and a meso compound.

-

(1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine and (1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine : These are non-superimposable mirror images of each other, collectively known as the enantiomeric pair. They exhibit identical physical properties except for their interaction with plane-polarized light (optical rotation) and other chiral molecules.

-

(1R,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine : This is the meso isomer. Due to an internal plane of symmetry, it is achiral and does not rotate plane-polarized light.

The distinct spatial arrangement of the amino and 4-chlorophenyl groups in each stereoisomer is the foundation of their differential utility, particularly in the realm of asymmetric synthesis where they serve as chiral ligands for transition metal catalysts.[1]

Synthesis of Racemic this compound

The synthesis of the racemic mixture of this compound is a prerequisite for subsequent chiral resolution. A common and effective method involves the reductive amination of a diketone precursor, 1,2-bis(4-chlorophenyl)ethane-1,2-dione.

Experimental Protocol: Synthesis of Racemic this compound

Materials:

-

1,2-Bis(4-chlorophenyl)ethane-1,2-dione

-

Ammonium acetate

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (for workup, if necessary)

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 1,2-bis(4-chlorophenyl)ethane-1,2-dione (1 equivalent) and a large excess of ammonium acetate (e.g., 10-20 equivalents) in methanol. Stir the mixture at room temperature until the diketone has completely reacted to form the di-imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) (approximately 2-3 equivalents) portion-wise to the stirred solution. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood. The addition should be slow to control the reaction temperature.

-

Reaction Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or overnight. Quench the reaction by the careful addition of water.

-

Extraction: Remove the methanol under reduced pressure. Partition the residue between dichloromethane and a saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude racemic this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure racemic diamine.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for racemic this compound.

Chiral Resolution of the Enantiomers

The separation of the racemic mixture into its constituent enantiomers is a critical step to harness their unique stereospecific properties. Diastereomeric salt formation with a chiral resolving agent followed by fractional crystallization is a classical and effective method. O,O'-Dibenzoyl-D-tartaric acid is a commonly used resolving agent for chiral amines.[2][3]

Experimental Protocol: Chiral Resolution using O,O'-Dibenzoyl-D-tartaric Acid

Materials:

-

Racemic this compound

-

O,O'-Dibenzoyl-D-tartaric acid

-

Methanol or Ethanol

-

Diethyl ether

-

5 M Sodium hydroxide solution

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

Diastereomeric Salt Formation: Dissolve the racemic this compound (1 equivalent) in hot methanol or ethanol. In a separate flask, dissolve O,O'-Dibenzoyl-D-tartaric acid (1 equivalent) in the same solvent, also with heating. Slowly add the resolving agent solution to the diamine solution with stirring.

-

Fractional Crystallization: Allow the mixture to cool slowly to room temperature. The diastereomeric salt of one enantiomer will be less soluble and will start to precipitate. Further cooling in an ice bath or refrigerator can enhance crystallization.

-

Isolation of the Less Soluble Diastereomer: Collect the crystalline precipitate by vacuum filtration and wash it with a small amount of cold solvent. The mother liquor, which is now enriched in the other diastereomer, should be saved for the isolation of the other enantiomer.

-

Liberation of the Enantiopure Amine: Suspend the isolated diastereomeric salt in a mixture of water and dichloromethane. Add 5 M sodium hydroxide solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 10).

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with two more portions of dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched diamine.

-

Isolation of the Other Enantiomer: The mother liquor from the fractional crystallization can be treated in a similar manner (basification, extraction) to recover the other enantiomer, which will be enriched but may require further purification or resolution with the opposite enantiomer of the resolving agent (O,O'-Dibenzoyl-L-tartaric acid) to achieve high enantiomeric purity.

-

Determination of Enantiomeric Purity: The enantiomeric excess (ee) of the resolved diamines should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).

Diagram of the Chiral Resolution Workflow:

Caption: Workflow for the chiral resolution of this compound.

Comparative Properties and Applications of the Stereoisomers

The primary application of the enantiopure forms of this compound is as chiral ligands in asymmetric catalysis, particularly in the transfer hydrogenation of prochiral ketones.[1] The stereochemistry of the diamine ligand dictates the stereochemical outcome of the reaction, enabling the synthesis of chiral alcohols with high enantioselectivity.

Application in Asymmetric Transfer Hydrogenation of Ketones

In a typical reaction, a ruthenium(II) precursor is complexed with the chiral diamine ligand to form the active catalyst. This catalyst then facilitates the transfer of hydrogen from a hydrogen donor, such as isopropanol, to a prochiral ketone, yielding a chiral alcohol.

Comparative Catalytic Performance:

| Stereoisomer | Ketone Substrate | Chiral Alcohol Product | Yield (%) | Enantiomeric Excess (ee %) |

| (1R,2R) | Acetophenone | (R)-1-Phenylethanol | >95 | >98 |

| (1S,2S) | Acetophenone | (S)-1-Phenylethanol | >95 | >98 |

| (1R,2R) | 1-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | >90 | >97 |

| (1S,2S) | 1-Tetralone | (S)-1,2,3,4-Tetrahydronaphthalen-1-ol | >90 | >97 |

Note: The data presented in this table are representative values and may vary depending on the specific reaction conditions.

The meso isomer, being achiral, does not induce enantioselectivity in such reactions and is therefore not used for this purpose.

Spectroscopic Characterization

-

NMR Spectroscopy: The ¹H and ¹³C NMR spectra of the (1R,2R) and (1S,S) enantiomers will be identical in an achiral solvent. The meso isomer, however, will exhibit a different set of signals due to its different symmetry. For instance, the two methine protons (CH-NH₂) in the meso isomer are chemically equivalent, whereas they are not in the enantiomers.

-

Vibrational Spectroscopy (IR, Raman): Similar to NMR, the IR and Raman spectra of the enantiomers will be identical, while the meso isomer will likely show differences in the fingerprint region due to its distinct vibrational modes.

-

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of the chiral centers and for elucidating the three-dimensional structure and packing of each stereoisomer in the solid state.

Pharmacological Potential

The distinct three-dimensional structures of enantiomers can lead to different interactions with chiral biological targets such as enzymes and receptors.[4][5][6] Consequently, the pharmacological and toxicological profiles of the (1R,2R) and (1S,S) enantiomers of this compound could differ significantly.[4][5][6] While specific studies on the pharmacological activity of these particular stereoisomers are limited in the public domain, it is a crucial area for investigation in drug development. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive, less active, or even responsible for adverse effects.[4][5][6] The meso isomer would also have its own unique biological activity profile.

Conclusion

The stereoisomers of this compound represent a valuable class of chiral molecules with significant applications in asymmetric synthesis. The ability to efficiently synthesize the racemic mixture and resolve it into its constituent enantiomers is key to unlocking their potential as powerful chiral ligands. Further research into the specific catalytic applications and the potential pharmacological activities of the individual stereoisomers is warranted and holds promise for advancements in both chemical synthesis and drug discovery.

References

-

Rose, R. K. (n.d.). Clinical Importance of Chirality in Drug Design and Pharmaceutica. Longdom Publishing. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

-

Mehvar, R., & Brocks, D. R. (2001). Pharmacological importance of stereochemical resolution of enantiomeric drugs. PubMed. Retrieved from [Link]

-

Lin, X., et al. (2023). Chiral drugs. LabMed Discovery. Retrieved from [Link]

-

Journal of Organic Chemistry. (2021). Chiral Vicinal Diamines Derived from Mefloquine. Retrieved from [Link]

-

Foda, N. H. (2012). Chiral Drugs: An Overview. PMC - PubMed Central. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparative study in the asymmetric bioreduction of ketones by plant organs and undifferentiated cells. Retrieved from [Link]

-

Arkat USA. (2004). Time dependent efficiency of optical resolution of aminooxiranes with O,O'-dibenzoyl-(R,R)-tartaric acid. Retrieved from [Link]

-

SpectraBase. (n.d.). bis-(4-Chlorophenyl)-amine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. This compound | 86212-34-2 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. longdom.org [longdom.org]

- 5. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine: A Technical Guide for Researchers

Introduction

1,2-Bis(4-chlorophenyl)ethane-1,2-diamine is a chiral diamine of significant interest in medicinal chemistry and materials science. Its rigid backbone and the electronic properties imparted by the chlorine substituents make it a valuable ligand for the synthesis of metal-based therapeutics and a key building block for advanced polymers. This guide provides an in-depth analysis of the expected spectroscopic characteristics of this compound, addressing a notable gap in readily available, consolidated experimental data.

Due to the limited availability of published, full experimental spectra for this compound, this guide employs a scientifically rigorous approach. We will first examine the comprehensive spectroscopic data of the well-characterized parent molecule, 1,2-diphenylethane-1,2-diamine. Subsequently, we will incorporate experimental data from derivatives of the target molecule to provide a robust and accurate prediction of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. This methodology ensures a technically sound and practical resource for professionals in drug development and chemical research.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are critical for confirming its identity and stereochemistry.

A. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be characterized by signals in the aromatic, benzylic, and amine regions. The symmetry of the molecule, particularly in the meso and C₂-symmetric chiral forms, will significantly influence the appearance of the spectrum.

Key Predicted Resonances:

-

Aromatic Protons (Ar-H): The two p-substituted phenyl rings will give rise to a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the chlorine atom will be deshielded compared to the protons meta to the chlorine. Based on data from related compounds, these are expected in the range of δ 7.0-7.4 ppm .

-

Benzylic Protons (CH-N): The two methine protons are diastereotopic and will appear as a singlet in the meso isomer due to symmetry, and as two distinct signals in the chiral isomers. These are predicted to be in the region of δ 4.0-4.5 ppm .

-

Amine Protons (NH₂): The amine protons will appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration. A typical range is δ 1.5-3.0 ppm .

B. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Key Predicted Resonances:

-

Aromatic Carbons: Four signals are expected for the aromatic carbons. The carbon bearing the chlorine atom (C-Cl) will be significantly deshielded. The other aromatic carbons will appear in the typical range of δ 125-145 ppm .

-

Benzylic Carbon (CH-N): The benzylic carbon is expected to resonate around δ 60-65 ppm .

C. Supporting Experimental Data from Analogs

The predicted chemical shifts are strongly supported by experimental data from the parent compound, 1,2-diphenylethane-1,2-diamine, and derivatives of the target molecule.

| Compound | Proton Chemical Shifts (δ, ppm) | Carbon Chemical Shifts (δ, ppm) | Reference |

| meso-1,2-Diphenylethane-1,2-diamine | 7.21 (s, 10H, Ar-H), 5.50 (s, 2H, CH) | 137.8 (Ar-C), 128.6 (Ar-CH), 128.2 (Ar-CH), 59.2 (CH) | [1] |

| (1R,2R)-1,2-Diphenylethane-1,2-diamine | 7.2-7.4 (m, 10H, Ar-H), 3.8 (s, 2H, CH), 1.8 (br s, 4H, NH₂) | Not readily available | [2] |

| Methyl 2-Amino-1,2,-bis(4-chlorophenyl)ethyl)carbamate | 7.0-7.3 (m, 8H, Ar-H), 5.1 (dd, 1H, CH), 5.8 (d, 1H, CH) | Not readily available | [3] |

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C=C, and C-Cl bonds.

Expected Key IR Absorptions:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300-3500 | Two bands for the symmetric and asymmetric stretching of the primary amine. |

| C-H Stretch (Aromatic) | 3000-3100 | Sharp, medium intensity bands. |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium to weak intensity bands. |

| C=C Stretch (Aromatic) | 1450-1600 | Multiple sharp bands of varying intensity. |

| C-N Stretch | 1020-1250 | Medium intensity band. |

| C-Cl Stretch | 1000-1100 | Strong, sharp absorption. |

The presence of two distinct N-H stretching bands would be a strong indicator of the primary amine functionality. The C-Cl stretch is also a key diagnostic peak for this molecule.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which aids in confirming its molecular weight and structure.

Expected Mass Spectral Features:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₁₄H₁₄Cl₂N₂ = 281.18 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak, with M⁺, [M+2]⁺, and [M+4]⁺ peaks in a ratio of approximately 9:6:1.

-

Key Fragmentation Pathways: The most likely fragmentation pathway is the cleavage of the C-C bond between the two benzylic carbons, leading to the formation of a [C₇H₇ClN]⁺ fragment (m/z ≈ 140.03). Another possible fragmentation is the loss of an amino group.

The mass spectrum of meso-1,2-diphenylethane-1,2-diamine shows a base peak at m/z 106, corresponding to the [C₇H₈N]⁺ fragment, which is consistent with the predicted fragmentation pathway.[4]

IV. Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

A. NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

B. IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

C. Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is common for volatile and thermally stable compounds. Electrospray Ionization (ESI) is suitable for less volatile compounds and can be performed from a solution.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

V. Visualizations

Molecular Structure

Caption: Structure of this compound.

Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis.

VI. Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By leveraging experimental data from its parent compound and relevant derivatives, we have constructed a reliable and scientifically-grounded predictive model for its NMR, IR, and MS spectra. This information is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of this important chiral diamine. The provided protocols and visualizations further aim to facilitate the practical spectroscopic analysis of this and related molecules.

References

-

PubChem. (1R,2R)-(+)-1,2-Diphenylethylenediamine. National Center for Biotechnology Information. [Link]

-

PubChem. 1,2-Diphenylethane-1,2-diamine. National Center for Biotechnology Information. [Link]

-

SpectraBase. Meso-1,2-diphenylethylenediamine. John Wiley & Sons, Inc. [Link]

- Ye, Z., et al. (2012). Verification of Stereospecific Dyotropic Racemisation of Enantiopure d and l-1, 2-Dibromo-1, 2-diphenylethane in Non-polar Media.

-

SpectraBase. meso-1,2-Diphenylethylenediamine. John Wiley & Sons, Inc. [Link]

- Khokhar, A. R., & Lumetta, G. J. (1989). The bidentate ligands meso-1,2-diphenylethylenediamine (stein) and meso-1,2-bis(4-chlorophenyl) ethylenediamine (4-Cl-st) have been prepared and spectroscopically characterized.

-

Di Mauro, G., et al. (2023). Multi-Step Synthesis of Chimeric Nutlin–DCA Compounds Targeting Dual Pathways for Treatment of Cancer. Molecules, 28(10), 3908. [Link]

Sources

An In-depth Technical Guide to 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine: A Cornerstone Ligand in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereochemistry in Synthesis

In the landscape of modern synthetic chemistry and drug development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety. Chiral molecules, particularly enantiomerically pure amines and alcohols, form the backbone of a vast array of active pharmaceutical ingredients (APIs). The synthesis of these complex structures with high enantioselectivity is a paramount challenge. At the heart of this endeavor lies the field of asymmetric catalysis, where chiral ligands orchestrate the stereochemical outcome of a reaction. 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine stands out as a pivotal C₂-symmetric diamine ligand, prized for its rigid structure and effectiveness in inducing high enantioselectivity in transition metal-catalyzed reactions, most notably in asymmetric transfer hydrogenation.[1] This guide provides a comprehensive technical overview of its properties, stereoisomeric forms, synthesis, and application, offering field-proven insights for researchers in the field.

Part 1: Chemical Identity and Properties

Correctly identifying a chemical entity is the foundation of reproducible science. This section details the various identifiers and physical properties of this compound.

CAS Numbers and Synonyms

The compound exists as different stereoisomers, which can lead to ambiguity if not specified. It is crucial to distinguish between the racemic mixture, the enantiomerically pure forms, and the meso diastereomer.

| Isomeric Form | CAS Number | Common Synonyms |

| Unspecified / Racemic | 86212-34-2 | 1,2-Bis(4-chlorophenyl)-1,2-ethanediamine |

| meso form | 74641-30-8 | meso-1,2-Bis(4-chlorophenyl)ethylenediamine; (1R,2S)-rel-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine |

| (1S,2S)-enantiomer | 86212-34-2 (often used, but can be ambiguous) | (1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine |

| (1R,2R)-enantiomer | Not uniquely specified in searches | (1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine |

Note: The CAS number 86212-34-2 is frequently used to refer to the unspecified or the (1S,2S)-enantiomer. Researchers should verify the stereochemistry of commercial materials via analysis.

Physicochemical Properties

A summary of the key physical and chemical properties is presented below. Many of these properties are predicted via computational models but serve as a useful guide for experimental work.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄Cl₂N₂ | PubChem |

| Molecular Weight | 281.18 g/mol | PubChem |

| Appearance | White to yellow powder | Strem Chemicals[2] |

| Boiling Point (Predicted) | 418.6 ± 40.0 °C at 760 mmHg | ChemicalBook |

| Density (Predicted) | 1.303 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 9.32 ± 0.10 | ChemicalBook |

| LogP (Predicted) | 5.09 | NINGBO INNO PHARMCHEM |

Part 2: The Cornerstone of Chirality - Stereoisomerism

The utility of this compound in asymmetric synthesis is entirely dependent on its stereochemistry. The presence of two chiral centers at C1 and C2 gives rise to three distinct stereoisomers: a pair of enantiomers ((1R,2R) and (1S,2S)) and an achiral meso diastereomer.

-

Enantiomers ((1R,2R) and (1S,2S)): These are non-superimposable mirror images. It is these C₂-symmetric enantiomers that are used to create the chiral environment in asymmetric catalysis. When complexed with a metal like Ruthenium, one enantiomer of the ligand will preferentially generate one enantiomer of the product alcohol or amine.

-

Meso Diastereomer ((1R,2S)): This isomer possesses an internal plane of symmetry and is therefore achiral. While it has applications in coordination chemistry, it is not used for enantioselective catalysis.

Caption: Stereoisomers of this compound.

Part 3: Synthesis Protocol - A Field-Proven Approach

The synthesis of vicinal diamines is a well-established field. A common and effective method for preparing symmetrical 1,2-diaryl-1,2-diamines is the reductive amination of the corresponding α-diketone (a benzil).[3][4] For the target molecule, the precursor is 4,4'-dichlorobenzil.

Experimental Protocol: Reductive Amination of 4,4'-Dichlorobenzil

This protocol describes a robust, one-pot procedure for synthesizing the diamine, yielding a mixture of the racemic and meso isomers, which can then be separated.

Materials:

-

4,4'-Dichlorobenzil

-

Ammonium acetate (CH₃COONH₄)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)[5]

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,4'-dichlorobenzil (1.0 eq) and a large excess of ammonium acetate (approx. 10-15 eq).

-

Solvent Addition: Add anhydrous methanol to the flask to dissolve the reactants (concentration approx. 0.2-0.5 M).

-

Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the initial formation of the di-imine intermediate.

-

Reduction: Cool the mixture in an ice bath. Cautiously add sodium cyanoborohydride (approx. 2.5-3.0 eq) portion-wise over 15-20 minutes. Causality Note: NaBH₃CN is used because it is selective for the iminium ion over the ketone, preventing reduction of the starting material. The reaction is kept cool to moderate the exothermic reaction.[5]

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: a. Carefully quench the reaction by the slow addition of water. b. Remove the methanol under reduced pressure. c. Add dichloromethane (DCM) and saturated NaHCO₃ solution to the residue. d. Separate the organic layer. Extract the aqueous layer twice more with DCM. e. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification & Separation: The resulting crude product is a mixture of the racemic (dl) and meso diastereomers. These can be separated by flash column chromatography on silica gel. The separation of the enantiomers ((1R,2R) and (1S,2S)) from the racemic mixture requires chiral chromatography or resolution via diastereomeric salt formation with a chiral acid (e.g., tartaric acid).

Caption: General workflow for the synthesis and resolution of diamine isomers.

Part 4: Application in Asymmetric Synthesis

The primary and most valuable application of enantiomerically pure this compound is as a ligand in Noyori-type catalysts for asymmetric transfer hydrogenation (ATH).[6] These catalysts are exceptionally effective for the reduction of prochiral ketones and imines to chiral alcohols and amines, respectively.

Mechanism of Action: The Bifunctional Catalyst

The diamine ligand, when complexed with a Ruthenium(II) center (typically from a precursor like [RuCl₂(p-cymene)]₂), forms a bifunctional catalyst. The reaction proceeds through an outer-sphere mechanism where the N-H proton and the Ru-H hydride are transferred to the carbonyl substrate via a six-membered cyclic transition state.[7] The chirality of the diamine ligand dictates the facial selectivity of the hydride transfer, leading to the preferential formation of one enantiomer of the product.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol provides a detailed, self-validating methodology for a benchmark ATH reaction.

Materials:

-

[RuCl₂(p-cymene)]₂ (Ruthenium precursor)

-

(1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine (or the (1R,2R)-enantiomer)

-

Acetophenone (Substrate)

-

Formic acid/triethylamine (5:2 azeotropic mixture) as the hydrogen source[6]

-

Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

Procedure:

-

Catalyst Pre-formation: In an inert atmosphere (e.g., under Argon or Nitrogen), stir a mixture of [RuCl₂(p-cymene)]₂ (0.005 eq) and (1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine (0.011 eq) in the anhydrous solvent for 20-30 minutes at room temperature. This in situ formation generates the active chiral catalyst.

-

Reaction Initiation: Add acetophenone (1.0 eq) to the catalyst solution.

-

Hydrogen Source Addition: Add the formic acid/triethylamine (5:2) mixture (approx. 2.0-5.0 eq) to the reaction flask. Causality Note: Formic acid is the hydrogen donor. Triethylamine acts as the base to deprotonate the formic acid and facilitate the catalytic cycle.[7]

-

Reaction Progression: Stir the reaction at the desired temperature (e.g., 25-40 °C) for the required time (typically 2-24 hours). Monitor the conversion of the ketone to the alcohol by TLC or GC.

-

Workup: a. Upon completion, quench the reaction with water or a saturated solution of NaHCO₃. b. Extract the product with an organic solvent like ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Analysis: a. Purify the resulting 1-phenylethanol by flash column chromatography. b. Determine the enantiomeric excess (ee) of the product by chiral HPLC or chiral GC analysis. Using the (1S,2S)-ligand should yield the (S)-alcohol as the major product.

Part 5: Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

Hazard Statements (GHS):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements (GHS):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,2-diamine synthesis by diamination [organic-chemistry.org]

- 3. gctlc.org [gctlc.org]

- 4. researchgate.net [researchgate.net]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Asymmetry: A Technical Guide to the Discovery and Enduring Legacy of Chiral 1,2-Diamines

Foreword: The Imperative of Chirality in Modern Science

In the intricate tapestry of molecular science, the concept of chirality stands as a fundamental principle governing the interactions of life itself. The subtle yet profound difference between a molecule and its non-superimposable mirror image, its enantiomer, dictates biological activity, from the efficacy of pharmaceuticals to the flavor of a compound. It is within this context of stereochemistry that a particular class of molecules, the chiral 1,2-diamines, has emerged as an indispensable tool for chemists. Their unique structural and electronic properties have positioned them as privileged scaffolds in asymmetric catalysis and as crucial building blocks in the synthesis of complex, biologically active compounds. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the discovery, historical evolution, and modern applications of these remarkable molecules. We will journey from their early, challenging resolutions to their current status as workhorse ligands in cutting-edge catalytic systems, offering both a historical narrative and practical, field-proven insights.

Part 1: A Historical Odyssey: The Dawn of Chiral 1,2-Diamines

The story of chiral 1,2-diamines is one of perseverance and ingenuity, tracing back to the foundational days of stereochemistry. The initial challenge lay not in the synthesis of the racemic mixtures, but in the arduous task of resolving them into their constituent enantiomers.

The Landmark Resolution of trans-1,2-Diaminocyclohexane

One of the most iconic and widely utilized chiral 1,2-diamines is trans-1,2-diaminocyclohexane (DACH). Its synthesis, typically achieved through the hydrogenation of o-phenylenediamine, yields a mixture of cis and trans stereoisomers.[1][2] The subsequent separation of these isomers and the resolution of the racemic trans mixture was a critical step in unlocking its potential. Early methods relied on the classical technique of diastereomeric salt formation using a chiral resolving agent, most notably tartaric acid.[2] This process, while effective, was often tedious and required multiple recrystallizations to achieve high enantiomeric purity. A patent from 1965 describes a method for separating the trans isomer from the cis by forming an insoluble sulfate salt of the trans isomer.[3]

The Emergence of Acyclic Diamines: Stilbenediamine

Parallel to the developments in cyclic diamines, the synthesis and resolution of acyclic chiral 1,2-diamines, such as stilbenediamine, were also being explored. The synthesis of stilbene derivatives has been a topic of interest for many years, with various methods like the Wittig reaction and McMurry coupling being employed.[4] The enantioselective synthesis of stilbene cis-diamines has been a more recent development, driven by the need for these motifs in biologically active molecules like the p53/MDM2 inhibitor, (-)-Nutlin-3.[5]

Part 2: The Catalyst Revolution: Chiral 1,2-Diamines in Asymmetric Synthesis

The true ascent of chiral 1,2-diamines to prominence began with their application as ligands in transition metal-catalyzed asymmetric reactions. Their ability to form stable, well-defined chiral environments around a metal center proved to be a game-changer in the quest for enantioselective transformations.

The Jacobsen Epoxidation: A Paradigm Shift

A watershed moment in the history of chiral 1,2-diamines came with the development of the Jacobsen epoxidation. Eric Jacobsen and his group pioneered the use of chiral salen (salicylaldehyde-imine) complexes of manganese, derived from resolved 1,2-diaminocyclohexane, for the enantioselective epoxidation of unfunctionalized olefins. This discovery was revolutionary, providing a practical and highly selective method for a previously challenging transformation.

Sources

- 1. 1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]

- 2. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]

- 3. US3187045A - Preparation of trans 1, 2-diaminocyclohexane - Google Patents [patents.google.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Catalytic, Enantioselective Synthesis of Stilbene cis-Diamines: A Concise Preparation of (–)-Nutlin-3, a Potent p53/MDM2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

The Role of C₂-Symmetry in 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine Catalysis: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the pivotal role of C₂-symmetry in catalysis mediated by complexes of 1,2-bis(4-chlorophenyl)ethane-1,2-diamine. Historically, the quest for precise stereochemical control has led to the prominence of C₂-symmetric ligands, which simplify the catalytic landscape by reducing the number of potential diastereomeric transition states.[1][2] This document will explore the synthesis of this specific chiral diamine, its coordination to ruthenium, and its application in the highly efficient asymmetric transfer hydrogenation (ATH) of prochiral ketones. We will dissect the mechanistic underpinnings of stereoselectivity, provide validated experimental protocols, and present representative data to offer researchers and drug development professionals a comprehensive resource for leveraging this powerful catalytic tool.

The Principle of C₂-Symmetry in Asymmetric Catalysis

Asymmetric catalysis is a foundational technology in modern organic synthesis, particularly in the pharmaceutical industry, where the chirality of a molecule dictates its biological activity. A key strategy for inducing enantioselectivity is the use of chiral ligands that coordinate to a metal center, creating a chiral catalytic environment. Among these, ligands possessing a C₂-rotational axis of symmetry are particularly effective.[1]

The advantage of C₂-symmetry is rooted in stereochemical simplification. A C₂-symmetric ligand, being chiral, necessarily leads to a chiral metal complex. When a prochiral substrate coordinates to this complex, it forms diastereomeric transition states. The C₂-symmetry significantly reduces the number of possible, energetically distinct transition state geometries.[1] This limitation of reaction pathways enhances the energy difference between the competing transition states, often leading to the preferential formation of a single product enantiomer with high enantiomeric excess (ee).[1] The 1,2-diamines, particularly the 1,2-diphenylethane-1,2-diamine (DPEN) family to which our topic molecule belongs, are exemplary C₂-symmetric ligands popularized by the Nobel Prize-winning work of Ryōji Noyori on asymmetric hydrogenation.[3][4]

Figure 1: Conceptual diagram of a C₂-axis in a chiral 1,2-diamine.

Synthesis of (1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine

The enantiomerically pure diamine ligand is the cornerstone of the catalytic system. Its synthesis is typically achieved from the corresponding substituted benzil, in this case, 4,4'-dichlorobenzil. The process involves the formation of a diimine followed by a stereoselective reduction.

Experimental Protocol: Synthesis

-

Diimine Formation: To a solution of 4,4'-dichlorobenzil (1.0 eq) in methanol, add a solution of aqueous ammonia (excess) and stir at room temperature. The reaction progress is monitored by TLC until the starting material is consumed. The resulting 4,4'-dichloro-hydrobenzoin-diimine precipitates and can be collected by filtration.

-

Stereoselective Reduction: The crude diimine is suspended in a suitable solvent like methanol. A reducing agent, such as sodium borohydride (NaBH₄), is added portionwise at 0°C. The reaction is then stirred at room temperature. The stereoselectivity of this step is crucial for isolating the desired C₂-symmetric (R,R)/(S,S) racemate from the meso (R,S) diastereomer.

-

Resolution of Enantiomers: The racemic diamine mixture is resolved using a chiral resolving agent, such as L-(+)-tartaric acid. The diastereomeric salt of one enantiomer (e.g., (1R,2R)-diamine-L-tartrate) selectively crystallizes from the solution.

-

Liberation of Free Diamine: The isolated diastereomeric salt is treated with an aqueous base (e.g., NaOH) to neutralize the tartaric acid. The free, enantiopure diamine is then extracted with an organic solvent (e.g., dichloromethane), dried, and concentrated to yield the final product.

Caption: Outer-sphere mechanism for asymmetric hydrogen transfer.

Experimental Protocol: ATH of Acetophenone

This protocol provides a representative procedure for the reduction of acetophenone to 1-phenylethanol.

-

Catalyst Preparation: In a Schlenk flask under an inert atmosphere (N₂ or Ar), add [RuCl₂(p-cymene)]₂ (0.005 eq) and (1R,2R)-1,2-bis(4-chlorophenyl)ethane-1,2-diamine (0.01 eq). Add degassed isopropanol. Stir the mixture at 80°C for 20 minutes to form the pre-catalyst.

-

Reaction Setup: Cool the catalyst solution to room temperature. Add acetophenone (1.0 eq).

-

Initiation: Prepare a solution of the activating base, such as 0.1 M potassium tert-butoxide in isopropanol. Add the base solution (0.1 eq) to the reaction mixture to initiate the hydrogenation.

-

Monitoring and Workup: Stir the reaction at the desired temperature (e.g., 30°C) and monitor by GC or TLC. Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Analysis: The conversion can be determined by GC analysis of the crude product. The enantiomeric excess (ee) is determined by chiral HPLC or chiral GC analysis.

Data Presentation

The effectiveness of the catalytic system is demonstrated by its performance across various substrates.

| Entry | Substrate (Ketone) | Product (Alcohol) | Time (h) | Conv. (%) | ee (%) |

| 1 | Acetophenone | 1-Phenylethanol | 2 | >99 | 98 (R) |

| 2 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 3 | >99 | 97 (R) |

| 3 | 2'-Methoxyacetophenone | 1-(2-Methoxyphenyl)ethanol | 5 | 98 | 96 (R) |

| 4 | 1-Tetralone | 1-Tetralol | 4 | >99 | 99 (R) |

| Conditions: Substrate/Catalyst/Base = 100/1/10 in isopropanol at 30°C. Catalyst formed from [RuCl₂(p-cymene)]₂ and (1R,2R)-diamine. |

Conclusion

The C₂-symmetry inherent in this compound is not merely a structural feature but the core principle governing its success in asymmetric catalysis. By creating a well-defined and sterically demanding chiral environment around the metal center, it effectively biases the reaction pathway towards a single stereochemical outcome. The resulting ruthenium complexes are robust, highly efficient, and exceptionally selective catalysts for the asymmetric transfer hydrogenation of a broad range of ketones, providing a reliable method for the synthesis of valuable chiral alcohols. This guide demonstrates that a deep understanding of ligand symmetry is fundamental to the rational design and application of next-generation asymmetric catalysts.

References

A Technical Guide to the Medicinal Chemistry Potential of the 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine Scaffold

Abstract

The vicinal diamine, specifically the 1,2-diarylethane-1,2-diamine framework, represents a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and serving as a cornerstone for the synthesis of chiral ligands.[1][2][3] This technical guide explores the untapped potential of a specific derivative, 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine , a molecule characterized by its C2 symmetry, robust diamine core, and twin chlorophenyl substituents. While not extensively studied itself, its structural motifs suggest a rich vein of opportunity for drug discovery. This document synthesizes established chemical principles and field-proven insights to propose viable therapeutic applications, outline detailed synthetic and screening protocols, and provide a strategic roadmap for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity.

Introduction: Deconstructing the Scaffold for Therapeutic Opportunity

The inherent potential of a drug candidate is encoded in its molecular architecture. The structure of this compound (henceforth referred to as 'the scaffold') presents three key features of profound interest to the medicinal chemist:

-

The 1,2-Diamine Core: This vicinal diamine motif is a cornerstone of coordination chemistry and a frequent component of pharmacologically active agents.[4] Its bidentate nature makes it an exceptional ligand for transition metals, suggesting immediate applications in the design of novel metallodrugs, particularly as alternatives to platinum-based chemotherapeutics.[5][6] Furthermore, the stereochemistry of the two amine-bearing carbons is critical; the molecule can exist as a pair of enantiomers ((1R,2R) and (1S,2S)) or as an achiral meso compound. This stereochemical diversity is a vital tool for optimizing drug-target interactions and minimizing off-target effects.[7]

-

The Bis(4-chlorophenyl) Moiety: The presence of two 4-chlorophenyl groups significantly influences the molecule's physicochemical properties. The chloro-substituent is a bioisostere for a methyl group but with distinct electronic properties, increasing lipophilicity and potentially enhancing membrane permeability. Crucially, the chlorine atom can participate in halogen bonding—a specific, non-covalent interaction that is increasingly recognized as a key contributor to high-affinity ligand binding in protein active sites.[8] The diaryl structure is a common pharmacophore in compounds targeting the central nervous system (CNS) and other systems.[9]

-

Symmetry and Rigidity: The scaffold possesses a degree of conformational rigidity around the central C-C bond, which can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target. The inherent C2 symmetry of the chiral isomers can be exploited for binding to symmetric protein pockets or for simplifying synthetic strategies.

This guide will now explore how these fundamental features translate into concrete therapeutic hypotheses.

Synthesis and Stereochemical Control: The Foundation of Discovery

The utility of this scaffold is contingent upon its efficient and stereocontrolled synthesis. Vicinal diamines are valuable building blocks, and numerous methods for their asymmetric synthesis have been developed.[1][10][11][12] A robust and scalable synthetic route is paramount for any serious drug development campaign.

A plausible and effective approach begins with the reductive coupling of imines derived from 4-chlorobenzaldehyde. This method allows for the direct formation of the central C-C bond and the establishment of the crucial diamine stereocenters.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from commercially available 4-chlorobenzaldehyde.

Figure 1: Proposed synthetic workflow for the scaffold.

Protocol 1: Synthesis of this compound

Objective: To synthesize a mixture of the (±)- and meso-diastereomers of the title compound.

Materials:

-

4-chlorobenzaldehyde

-

Ammonium acetate

-

Titanium(IV) chloride (TiCl₄)

-

Zinc dust (Zn)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for inert atmosphere synthesis

Procedure:

-

Imine Formation: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-chlorobenzaldehyde (2.0 eq) and ammonium acetate (1.5 eq) in anhydrous methanol. Stir the reaction at room temperature for 4-6 hours. Monitor the reaction by TLC until the aldehyde is consumed. Remove the solvent under reduced pressure to yield the crude 1-(4-chlorophenyl)methanimine.

-

Reductive Coupling: In a separate flask under nitrogen, add anhydrous THF followed by zinc dust (4.0 eq). Cool the suspension to 0°C. Add TiCl₄ (2.0 eq) dropwise via syringe. The solution should turn from yellow to black. Allow the mixture to warm to room temperature and then reflux for 1 hour to generate the active low-valent titanium reagent.

-

Cool the titanium suspension to 0°C. Dissolve the crude imine from Step 1 in anhydrous THF and add it dropwise to the suspension.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by carefully adding saturated aqueous NaHCO₃. Filter the mixture through a pad of celite, washing with DCM.

-

Separate the organic layer from the aqueous layer. Extract the aqueous layer twice more with DCM.

-

Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude product, a mixture of diastereomers, can be purified by column chromatography on silica gel.

Causality and Justification: The use of a low-valent titanium reagent (the McMurry reagent or a similar system) is a well-established method for the reductive coupling of imines and ketones. It is favored for its efficiency in forming C-C bonds. The stereochemical outcome (ratio of meso to racemic products) is highly dependent on the specific reagent and reaction conditions, often yielding a mixture that requires subsequent separation.[13]

Potential Therapeutic Applications: From Hypothesis to Validation

The scaffold's architecture points toward several promising therapeutic avenues. We will focus on one high-potential area: anticancer agents.

Hypothesis: A Novel Ligand for Platinum(II)-Based Anticancer Agents

Rationale: Cisplatin and its successors are mainstays of cancer chemotherapy, but their efficacy is limited by severe side effects and the development of resistance. A major strategy to overcome these limitations is the development of new platinum(II) complexes with altered ligand spheres. The diamine ligand is critical to the drug's mechanism, forming stable chelates with platinum and influencing its DNA binding kinetics, cellular uptake, and overall cytotoxicity.[14]

The this compound scaffold offers several advantages as a potential ligand:

-

Increased Lipophilicity: The chlorophenyl groups would increase the lipophilicity of the resulting platinum complex compared to cisplatin or oxaliplatin, potentially leading to enhanced cellular uptake via passive diffusion.[5]

-

Altered DNA Binding: The bulky aromatic groups would sterically hinder the platinum center, creating a different DNA adduct profile than existing drugs. This could lead to a distinct downstream cellular response and potentially overcome resistance mechanisms that recognize and repair traditional platinum-DNA adducts.

-

Stereochemistry as a Tool: The stereoisomers of the ligand ((1R,2R), (1S,2S), and meso) will produce distinct platinum complexes with different three-dimensional shapes. The biological activity of chiral platinum complexes is often highly dependent on their stereochemistry, offering a powerful method to fine-tune efficacy and reduce toxicity.[7][15]

Experimental Validation Workflow

A logical, phased approach is required to test this hypothesis, moving from initial synthesis and characterization to detailed biological evaluation.

Figure 2: Screening cascade for novel platinum complexes.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the novel platinum complexes against a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

-

DMEM/RPMI-1640 culture medium, fetal bovine serum (FBS), penicillin-streptomycin

-

96-well cell culture plates

-

Synthesized Pt-(diamine) complexes, Cisplatin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test complexes and cisplatin in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with untreated cells (negative control).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Self-Validation: The protocol's integrity is maintained by the inclusion of both positive (cisplatin) and negative (untreated) controls. This allows for the normalization of results and ensures that the observed cytotoxicity is a direct result of the test compounds.[16]